N-(1-Cyanocyclohexyl)acetamide
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Overview
Description
The introduction to the study of compounds like N-(1-Cyanocyclohexyl)acetamide involves exploring their synthetic routes, structural analysis, and their reactivity and properties. These compounds are of interest due to their utility as intermediates in the synthesis of polyfunctionalized heterocyclic compounds, which are significant in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds, such as 2-cyano-N-(4-sulfamoylphenyl) acetamide, highlights the use of these compounds as synthons in the generation of heterocyclic systems. These methods involve multiple steps, including condensation reactions, to introduce the desired functional groups and heterocyclic frameworks (Gouda, 2014).
Molecular Structure Analysis
The molecular and crystal structures of compounds like N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide provide insights into their conformational preferences and the stabilization mechanisms in the solid state, such as hydrogen bonding and π-π stacking interactions. These studies help in understanding the 3D arrangement of atoms and the spatial orientation of functional groups (Wang, 2009).
Chemical Reactions and Properties
The reactivity of cyanoacetamide derivatives in heterocyclic synthesis showcases their versatility in forming various heterocyclic compounds through reactions like cyclization and condensation. This reactivity is crucial for developing novel compounds with potential biological activities (Gouda et al., 2015).
Scientific Research Applications
Synthesis and Tyrosinase Inhibition
N-(1-Cyanocyclohexyl)acetamide derivatives have been synthesized and evaluated for their potential in inhibiting tyrosinase, an enzyme responsible for melanogenesis. These compounds, such as 9h, have shown competitive inhibition against tyrosinase, indicating potential applications in skin pigmentation and related disorders. Computational studies corroborate their promising binding energy values, and hemolytic analysis suggests mild cytotoxicity, classifying these molecules as non-toxic medicinal scaffolds (Butt et al., 2019).
Intermediates in Heterocyclic Synthesis
N-(1-Cyanocyclohexyl)acetamide and its derivatives serve as important intermediates in the synthesis of diverse and novel heterocyclic systems. Their synthesis and chemical reactivity have been thoroughly studied, indicating their utility in constructing synthetically valuable heterocyclic compounds (Gouda et al., 2015).
Synthetic Pathways in Organic Chemistry
These compounds have been involved in reactions such as the Michael reaction, leading to the formation of substituted 1,3-Cyclohexadienes, Thieno[2,3-d]pyrimidine-4(3H)-thiones, and other complex structures. This showcases their versatility in organic synthesis, contributing to the development of various chemical entities with potential applications across different domains of chemistry (Dyachenko et al., 2004).
Structural and Crystallographic Studies
Structural and crystallographic analyses of N-(1-Cyanocyclohexyl)acetamide derivatives have been conducted, revealing insights into their molecular configurations, intermolecular interactions, and other structural properties. These studies are crucial for understanding the compound's behavior in various applications, including medicinal chemistry (Rani et al., 2015).
Safety And Hazards
Future Directions
“N-(1-Cyanocyclohexyl)acetamide” and its derivatives have potential in evolving better chemotherapeutic agents . They are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . The main objective of future research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles .
properties
IUPAC Name |
N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKUYXOMJJUMLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196542 |
Source
|
Record name | Acetamide, N-(1-cyanocyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)acetamide | |
CAS RN |
4550-68-9 |
Source
|
Record name | Acetamide, N-(1-cyanocyclohexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004550689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(1-cyanocyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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